molecular formula C9H7BrFNO4 B1417782 Ethyl 2-bromo-4-fluoro-5-nitrobenzoate CAS No. 1153284-99-1

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate

Cat. No. B1417782
M. Wt: 292.06 g/mol
InChI Key: ULCUEMGHPKGASH-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (EFNB) is a compound with the molecular formula C9H7BrFNO4 . It has a molecular weight of 292.06 g/mol . EFNB is of interest in scientific research due to its potential applications in various fields.


Physical And Chemical Properties Analysis

EFNB is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate serves as a critical intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of derivatives like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, showcasing its utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science. The structural characterization of these compounds, including their crystal structures, is fundamental to understanding their properties and potential applications. The importance of hydrogen bonding in the crystal packing of these compounds highlights their potential utility in designing novel materials with specific interaction capabilities (Yeong et al., 2018).

Fluorescence Properties

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate derivatives have been explored for their fluorescence properties, indicating their potential in the development of fluorescent probes and materials. The synthesis of compounds like dinuclear Zn(II) complexes and their fluorescence characterization suggests that these derivatives can be engineered for specific optical properties, useful in sensing, imaging, and electronic applications (Chang–you, 2012).

Electronic Structure and Molecular Electrostatic Potential

The electronic structure and molecular electrostatic potential (MEP) of ethyl 2-bromo-4-fluoro-5-nitrobenzoate derivatives have been investigated, providing insights into their chemical reactivity and interactions with other molecules. Such studies are crucial for designing molecules with desired reactivity and interaction profiles, useful in catalysis, drug design, and material science applications (Pramanik et al., 2019).

Safety And Hazards

EFNB is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

ethyl 2-bromo-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCUEMGHPKGASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate

CAS RN

1153284-99-1
Record name ethyl 2-bromo-4-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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